molecular formula C12H12ClN B1628514 4-Chloro-2,7,8-trimethylquinoline CAS No. 78509-29-2

4-Chloro-2,7,8-trimethylquinoline

Cat. No.: B1628514
CAS No.: 78509-29-2
M. Wt: 205.68 g/mol
InChI Key: NDTSUKTWPJRMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinolines in Contemporary Chemical and Pharmaceutical Research

Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry and materials science. researchgate.netijpsjournal.com These compounds exhibit a wide array of pharmacological activities, making them privileged scaffolds in drug discovery. nih.gov The quinoline motif is integral to numerous drugs with applications as antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. ijpsjournal.comrsc.orgorientjchem.org

The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune its biological and physical properties. researchgate.net This has led to the development of a multitude of synthetic quinoline derivatives with enhanced efficacy and specificity. researchgate.net In addition to their medicinal applications, quinolines are used in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals. wikipedia.org Research continues to uncover new applications for quinoline-based compounds, driven by their unique chemical properties and biological activities. researchgate.netnih.gov

Position of 4-Chloro-2,7,8-trimethylquinoline within the Chloroquinoline Class

Chloroquinolines are a subclass of quinolines where one or more hydrogen atoms on the quinoline ring are substituted by a chlorine atom. This substitution can significantly influence the compound's reactivity and biological activity. The position of the chlorine atom is crucial; for instance, 4-chloroquinolines are important intermediates in the synthesis of many biologically active molecules.

This compound belongs to this chloroquinoline class. Its structure features a chlorine atom at the 4-position and methyl groups at the 2, 7, and 8 positions. The properties and reactivity of this specific molecule are determined by this unique substitution pattern.

Below is a table detailing some of the key chemical properties of this compound.

PropertyValue
CAS Number 78509-29-2 chemshuttle.com
Molecular Formula C₁₂H₁₂ClN chemshuttle.com
Molecular Weight 205.68 g/mol chemshuttle.com
Physical Form Solid sigmaaldrich.com
InChI Key NDTSUKTWPJRMAV-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Quinoline Research

The history of quinoline research began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.org A significant milestone in its history was the isolation of quinine, a quinoline alkaloid, from the bark of the Cinchona tree in 1820, which became the first effective treatment for malaria. researchgate.netglobalresearchonline.net This discovery spurred further investigation into quinoline-based compounds for antimalarial activity, leading to the synthesis of drugs like chloroquine (B1663885) and primaquine (B1584692) in the 20th century. globalresearchonline.netnih.gov

Over the years, research has expanded beyond antimalarial applications. The development of the Skraup synthesis and other methods enabled the creation of a wide variety of quinoline derivatives. rsc.org This has led to the discovery of their potential in treating a broad spectrum of diseases, including cancer and bacterial infections. nih.gov The continuous evolution of synthetic methodologies and the growing understanding of structure-activity relationships have cemented the quinoline scaffold as a perennial focus of chemical and pharmaceutical research. nih.govresearchgate.net

Detailed Research Findings on this compound

While extensive research exists for the broader quinoline class, detailed studies focusing specifically on this compound are more specialized. The synthesis of substituted quinolines, including trimethylated and chlorinated variants, often involves multi-step reactions. A general approach to synthesizing similar structures is the Combes quinoline synthesis, which involves the acid-catalyzed reaction of an appropriately substituted aniline (B41778) with a β-diketone.

The reactivity of 4-chloroquinolines is well-documented. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, making it a valuable handle for introducing a wide range of functional groups. This reactivity is the basis for the synthesis of many 4-aminoquinoline (B48711) derivatives, a class of compounds known for their antimalarial activity. globalresearchonline.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSUKTWPJRMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587946
Record name 4-Chloro-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78509-29-2
Record name 4-Chloro-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78509-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 4 Chloro 2,7,8 Trimethylquinoline

Direct Synthesis Approaches for 4-Chloro-2,7,8-trimethylquinoline

The most direct and classical approach to synthesizing this compound involves a two-step process: the initial construction of the corresponding quinolin-4-one ring system, followed by a chlorination reaction.

Specific Reaction Pathways and Catalytic Systems

The synthesis typically begins with a cyclization reaction to form the core quinoline (B57606) structure. A common and effective method is the Gould-Jacobs reaction. wikipedia.org This pathway involves the reaction of an appropriately substituted aniline (B41778) with an ethoxymethylenemalonate derivative. For the target molecule, the specific starting material is 2,3-dimethylaniline.

The proposed reaction pathway is as follows:

Condensation: 2,3-Dimethylaniline is reacted with diethyl ethoxymethylenemalonate. This step involves a nucleophilic attack from the aniline's nitrogen onto the malonate derivative, followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. wikipedia.org

Thermal Cyclization: The intermediate is heated to high temperatures (typically >200 °C), which induces an intramolecular 6-electron cyclization. This benzannulation step forms the heterocyclic ring, yielding ethyl 4-hydroxy-2,7,8-trimethylquinoline-3-carboxylate.

Saponification and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by decarboxylation upon heating to yield 2,7,8-trimethyl-4-quinolinol (B2660187) (which exists in tautomeric equilibrium with 2,7,8-trimethyl-1H-quinolin-4-one). wikipedia.orgnih.gov

Chlorination: The final step is the conversion of the 4-hydroxy group (or 4-oxo group) to a chloro substituent. This is reliably achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction converts the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. youtube.commasterorganicchemistry.com

Optimization of Reaction Conditions and Yields

Each step of this synthesis requires careful optimization to maximize the yield and purity of the final product. The cyclization step is particularly sensitive to temperature; insufficient heat may lead to incomplete reaction, while excessive temperatures can cause degradation. The chlorination step must also be controlled, as the reaction of quinolones with POCl₃ can proceed through several phosphorylated intermediates. nih.gov Efficient conversion to the final 4-chloroquinoline (B167314) is typically achieved by heating the mixture to 70-90 °C. nih.gov

The table below outlines a hypothetical optimization for the final chlorination step, based on general laboratory procedures.

Table 1: Illustrative Optimization of the Chlorination of 2,7,8-trimethyl-4-quinolinol

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1POCl₃ (2 equiv.)None110375
2POCl₃ (5 equiv.)None110290
3POCl₃ (5 equiv.)Toluene110485
4POCl₃ (5 equiv.)Acetonitrile80660

This is a representative table based on standard chemical principles and not from a specific documented synthesis of this exact compound.

General Synthetic Routes to Substituted 4-Chloroquinolines

Beyond the direct, classical synthesis, several modern and versatile strategies have been developed for accessing substituted 4-chloroquinolines. These methods offer alternative pathways that can accommodate a wider range of functional groups and often proceed under milder conditions.

Cascade Reactions Utilizing N-Aryl Enaminones

While cascade reactions involving N-aryl enaminones are known for synthesizing various heterocycles, a particularly relevant and innovative approach for 4-chloroquinolines involves the cascade cyclization of ortho-propynol phenyl azides. rsc.orgrsc.org This method, promoted by trimethylsilyl (B98337) chloride (TMSCl), provides a direct and efficient route to multisubstituted 4-chloroquinolines. rsc.org

In this transformation, TMSCl acts as both a promoter and the chlorine source. The reaction proceeds through the dehydration of the starting azide (B81097) to form a propargylic cation, which undergoes cyclization and subsequent reaction to form the C-N and C-Cl bonds in a single operational step. rsc.org The reaction tolerates a wide variety of functional groups on the aromatic rings. rsc.orgnih.govresearchgate.netmdpi.com

Table 2: Examples of 4-Chloroquinolines Synthesized via TMSCl-Mediated Cascade Cyclization

Starting ortho-Propynol Phenyl AzideResulting 4-ChloroquinolineYield (%)
2-phenyl substituted4-chloro-2-phenylquinoline95
2-(p-tolyl) substituted4-chloro-2-(p-tolyl)quinoline96
2-(p-fluorophenyl) substituted4-chloro-2-(4-fluorophenyl)quinoline93
2-naphthyl substituted4-chloro-2-(naphthalen-2-yl)quinoline82

Data sourced from a study by Xiao, Q. et al. rsc.org

Organometallic Reagent-Mediated Functionalization (e.g., Magnesiation)

Organometallic chemistry offers powerful tools for the regioselective functionalization of the quinoline core. The use of mixed lithium-magnesium reagents, particularly those based on 2,2,6,6-tetramethylpiperidide (TMP), allows for the direct deprotonation (magnesiation) of specific positions on the quinoline ring. nih.govacs.org For instance, reagents like TMPMgCl·LiCl can selectively deprotonate a quinoline at positions that are otherwise difficult to functionalize. nih.govworktribe.comworktribe.comnih.gov

This strategy can be applied to prepare highly substituted quinolines, which can then be subjected to chlorination at the 4-position. Alternatively, a pre-existing chloroquinoline can be selectively functionalized at other positions. For example, the use of TMP-based magnesium bisamides can direct metalation to the C8 position, allowing for subsequent cross-coupling reactions to introduce further diversity. acs.org This high degree of chemo- and regioselectivity makes magnesiation a valuable tool for synthesizing complex quinoline derivatives. nih.gov

Multicomponent Reactions and Microwave-Assisted Syntheses

Modern synthetic chemistry emphasizes efficiency and sustainability, principles embodied by multicomponent reactions (MCRs) and microwave-assisted synthesis.

Multicomponent Reactions (MCRs) allow for the construction of complex molecules like quinolines in a single step from three or more starting materials, enhancing atom economy. rsc.org For example, a one-pot reaction between an aniline, an aldehyde, and an alkyne, promoted by an acid catalyst, can directly generate a polysubstituted quinoline framework. ufms.brresearchgate.net While these reactions may yield a quinolinol or other derivative, this product can be subsequently chlorinated to produce the target 4-chloroquinoline. nih.govresearchgate.net

Microwave-Assisted Synthesis has proven to be a powerful technique for accelerating organic reactions. benthamdirect.com Its application to quinoline synthesis can dramatically reduce reaction times and often improve yields compared to conventional heating. ablelab.euacs.org Microwave irradiation can be effectively used in the initial cyclization step (e.g., in a Gould-Jacobs type reaction) or in subsequent substitution reactions on the 4-chloroquinoline core. ablelab.eunih.gov For instance, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ can be achieved in seconds under microwave irradiation. nih.gov

Industrial Synthesis Scale-Up and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges related to safety, efficiency, cost, and environmental impact. Process intensification (PI) offers a strategic approach to address these challenges by developing innovative technologies that lead to smaller, safer, and more efficient manufacturing processes. chemcopilot.comnumberanalytics.comaiche.org

Challenges in Scaling Up Quinoline Synthesis:

Exothermic Reactions: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are highly exothermic. wikipedia.org Managing the heat generated is crucial on a large scale to prevent runaway reactions and ensure product quality. Traditional large batch reactors have limited heat transfer capabilities, making temperature control difficult.

Handling of Hazardous Reagents: The synthesis often involves corrosive and hazardous materials. For instance, strong acids like concentrated sulfuric acid are used in Combes and Doebner-von Miller syntheses. wikipedia.orgwikipedia.org The chlorination step typically uses phosphorus oxychloride (POCl₃), which is toxic and corrosive. Handling and disposal of these reagents on an industrial scale require stringent safety protocols and specialized equipment.

Mass Transfer Limitations: In heterogeneous reaction mixtures, which can occur in some quinoline syntheses, mass transfer limitations in large batch reactors can lead to lower yields and the formation of impurities.

Batch Processing Inefficiencies: Traditional batch production can be time-consuming, with significant downtime between batches for cleaning and setup, leading to lower plant utilization.

Process Intensification Strategies:

Process intensification aims to overcome these challenges by re-engineering the process. numberanalytics.comresearchgate.net

Continuous Flow Reactors: Microreactors or other continuous flow systems offer superior heat and mass transfer compared to batch reactors. researchgate.net This allows for better control over highly exothermic reactions, improving safety and product selectivity. The small reactor volume significantly reduces the risk associated with handling hazardous materials at any given time.

Catalytic Process Intensification: The use of solid acid catalysts or supported catalysts can replace corrosive liquid acids like H₂SO₄, simplifying handling and reducing waste. These catalysts can be packed into a fixed-bed reactor in a continuous process, allowing for easy separation from the product stream and potential for catalyst recycling.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For certain equilibrium-limited reactions in quinoline synthesis, continuously removing a product or byproduct via distillation can drive the reaction to completion, increasing conversion and simplifying downstream processing.

Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in some quinoline syntheses, offering a potential avenue for process intensification. iipseries.org

The table below outlines the primary challenges in the industrial synthesis of this compound and the corresponding process intensification strategies that can be implemented.

Industrial Scale-Up Challenge Process Intensification Strategy Benefits
Exothermic Reaction Control Continuous Flow Reactors (Microreactors)Enhanced heat transfer, improved safety, better temperature control. researchgate.net
Handling of Hazardous Reagents (e.g., H₂SO₄, POCl₃) Use of solid acid catalysts; Continuous processing with minimal holdup.Reduced risk, easier handling, less corrosive waste.
Regioisomer Formation Optimized reaction conditions in flow reactors; Use of highly selective catalysts.Higher product purity, reduced purification costs.
Mass Transfer Limitations Continuous flow reactors with high surface-area-to-volume ratios.Increased reaction rates, higher yields.
Purification and Waste Generation Reactive distillation; In-line separation techniques.Reduced downstream processing steps, improved atom economy.
Inefficient Batch Operations Transition to continuous manufacturing.Increased throughput, reduced downtime, consistent product quality.

By adopting these modern manufacturing principles, the industrial synthesis of this compound can be made more sustainable, cost-effective, and safer.

Chemical Reactivity and Transformation Studies of 4 Chloro 2,7,8 Trimethylquinoline

Nucleophilic Displacement Reactions at the C-4 Position

The presence of the electron-withdrawing nitrogen atom in the quinoline (B57606) ring system activates the C-4 position, making the chlorine atom susceptible to nucleophilic substitution. This reactivity is a cornerstone of the functionalization of 4-chloroquinolines.

Amination, Thiolation, and Azidation Reactions

The displacement of the C-4 chloro group by nitrogen, sulfur, and azide (B81097) nucleophiles is a common strategy for the synthesis of diverse quinoline derivatives. While specific studies on 4-Chloro-2,7,8-trimethylquinoline are not extensively documented, the reactivity can be inferred from analogous transformations with other substituted 4-chloroquinolines.

Amination: The reaction of 4-chloroquinolines with various amines proceeds readily to yield 4-aminoquinoline (B48711) derivatives. For instance, studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown that amination can be achieved, leading to the formation of 4-amino-8-methylquinolin-2(1H)-one. This suggests that this compound would react with amines under suitable conditions to afford the corresponding 4-amino-2,7,8-trimethylquinoline derivatives. The reaction typically involves heating the chloroquinoline with the desired amine, sometimes in the presence of a base or a solvent like DMF. mdpi.com

Thiolation: The chloro group at the C-4 position can be displaced by sulfur nucleophiles to form 4-thioquinoline derivatives. In studies with 4-chloro-8-methylquinolin-2(1H)-one, treatment with thiourea (B124793) in boiling ethanol (B145695) or under fusion conditions leads to the formation of the corresponding 4-sulfanylquinolin-2(1H)-one. mdpi.com This indicates that this compound would likely react with thiols or thiourea to yield 4-thio-2,7,8-trimethylquinoline.

Azidation: The introduction of an azide group at the C-4 position is another important transformation. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with sodium azide has been shown to furnish the corresponding 4-azido derivative. mdpi.com This suggests that this compound would undergo a similar reaction with sodium azide to produce 4-azido-2,7,8-trimethylquinoline. The resulting azide can then be a versatile intermediate for further synthetic modifications. mdpi.com

Table 1: Examples of Nucleophilic Displacement Reactions at the C-4 Position of Analogous Chloroquinolines

NucleophileReagentProduct TypeReference
AmineR-NH₂4-Aminoquinoline derivative mdpi.com
ThiolR-SH / Thiourea4-Thioquinoline derivative mdpi.com
AzideNaN₃4-Azidoquinoline derivative mdpi.com

Reactivity with Other Nucleophiles

Beyond amination, thiolation, and azidation, the C-4 position of this compound is expected to react with a range of other nucleophiles. Studies on similar quinoline systems have demonstrated reactions with hydrazines, alkoxides, and other carbon and heteroatom nucleophiles. For example, the hydrazination of 4-chloro-8-methylquinolin-2(1H)-one has been reported, yielding 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.com This suggests that this compound would react with hydrazine (B178648) to form 4-hydrazino-2,7,8-trimethylquinoline, a valuable precursor for the synthesis of various heterocyclic systems.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

The quinoline ring system has a dual nature concerning electrophilic aromatic substitution. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Conversely, the benzene (B151609) ring is activated and behaves similarly to a substituted benzene derivative. In the case of this compound, the benzene ring contains two methyl groups at positions 7 and 8. These electron-donating methyl groups activate the carbocyclic ring for electrophilic substitution. The directing effects of these substituents would favor substitution at the C-5 and C-6 positions. However, steric hindrance from the adjacent methyl group at C-8 might influence the regioselectivity of the substitution.

Oxidation and Reduction Pathways

Oxidation: The quinoline ring system can undergo oxidation at several positions. The nitrogen atom can be oxidized to an N-oxide, a transformation that can alter the reactivity of the entire ring system. For example, the oxidation of 4,7-dichloroquinoline (B193633) with m-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide yields the corresponding N-oxide. mdpi.com This N-oxidation can facilitate subsequent functionalization at the C-2 position. mdpi.com The methyl groups on the quinoline ring are also susceptible to oxidation. Under appropriate conditions, they could be oxidized to hydroxymethyl or carboxylic acid functionalities.

Reduction: The reduction of the quinoline ring system can lead to various hydrogenated derivatives, such as dihydroquinolines and tetrahydroquinolines. The specific product depends on the choice of reducing agent and the reaction conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring of quinolines. Given the presence of the chloro-substituent, reductive dehalogenation at the C-4 position could also be a competing pathway under certain reducing conditions.

Cycloaddition Reactions and Heterocycle Annulation (e.g., with Benzoquinones)

Formation of Novel Fused Heterocyclic Systems

The functional groups on this compound, particularly the reactive C-4 chloro group and the methyl groups, serve as handles for the construction of annulated heterocyclic systems. For instance, the displacement of the chloro group by a nucleophile that contains another reactive site can be a key step in a subsequent intramolecular cyclization reaction. This strategy allows for the synthesis of novel tricyclic and tetracyclic systems containing the quinoline core. The development of such fused systems is an active area of research in medicinal chemistry.

Mechanistic Elucidation of Ring Expansion Reactions

Ring expansion reactions of quinoline systems are of significant interest as they provide pathways to novel and larger heterocyclic frameworks, such as benzoazepines. While specific studies on the ring expansion of this compound are not extensively documented, mechanistic insights can be inferred from related transformations involving other substituted quinolines.

One plausible mechanism for ring expansion involves the generation of a carbocation intermediate, which can then undergo rearrangement. libretexts.orgyoutube.com For a quinoline derivative, the formation of a carbocation adjacent to the ring could trigger a Wagner-Meerwein type of rearrangement, where a C-C bond from the quinoline nucleus migrates to the carbocationic center, resulting in an expanded ring system. The stability of the resulting carbocation is a crucial factor driving such rearrangements. libretexts.org

Another potential pathway for ring expansion is through the reaction of an "activated" quinoline with a diazocarbonyl compound in the presence of a suitable catalyst, such as copper triflate. rsc.org This process involves a C-C bond insertion. While the precise mechanism is complex, it is thought to proceed through the formation of a metal carbene from the diazocarbonyl compound, which then reacts with the quinoline.

Furthermore, studies on the ring expansion of isatylidenes to quinolines have provided detailed mechanistic insights that could be relevant. acs.org These reactions can proceed through various intermediates, and the specific pathway is often dependent on the reaction conditions and the substitution pattern of the starting material.

In the context of this compound, the electronic effects of the substituents would play a critical role in directing the course of any potential ring expansion. The electron-donating methyl groups would stabilize any carbocation intermediates, potentially facilitating rearrangement, while the electron-withdrawing chloro group would have a deactivating effect. The ultimate regioselectivity of the ring expansion would depend on the delicate balance of these electronic influences and the specific reaction conditions employed.

A regiodivergent strategy for the ring expansion of oxindoles to quinolinones highlights the possibility of accessing different regioisomers from a common precursor by altering the reaction mechanism. acs.orgnih.gov This suggests that by carefully choosing reagents and conditions, it might be possible to control the outcome of ring expansion reactions involving substituted quinolines. For instance, an anionic mechanism might be favored under certain basic conditions, while a cationic pathway could be promoted by a Lewis acid. nih.gov

Electrochemical Behavior and Carboxylation Potential

The electrochemical properties of quinoline derivatives are of considerable interest for applications in sensing, catalysis, and synthetic chemistry. The electrochemical behavior of this compound is expected to be influenced by its substituent pattern. The presence of methyl groups, which are electron-donating, generally facilitates oxidation. mdpi.comnih.gov Conversely, the chloro group, being electron-withdrawing, would make the molecule more susceptible to reduction.

Studies on various substituted quinolinecarbaldehydes have shown a strong correlation between the chemical structure and the observed reduction and oxidation potentials. mdpi.comnih.govresearchgate.netnih.gov The reduction potential of methylated compounds tends to be more negative compared to their non-methylated counterparts. mdpi.comnih.gov This suggests that the trimethyl-substituted carbocyclic ring of this compound would influence its redox properties.

The electrochemical functionalization of quinolines has been demonstrated through methods like C-H thiolation and acylation. rsc.org These transformations often proceed via electrochemically generated reactive intermediates. For instance, the cathodic reduction of quinolines can produce intermediates that are susceptible to interception by various electrophiles. rsc.org

Electrochemical Carboxylation Potential

For this compound, the chloro-substituent at the 4-position is the most likely site for reductive cleavage. The electrochemical reduction of the C-Cl bond would generate a quinolyl anion, which could then be trapped by carbon dioxide to form the corresponding quinoline-4-carboxylic acid derivative. The efficiency of such a process would depend on factors such as the electrode material, solvent, supporting electrolyte, and the pressure of CO2.

The feasibility of such a transformation is supported by the successful electrochemical carboxylation of other aryl halides. The key to a successful carboxylation would be the generation of the quinolyl anion at a potential where it is reactive towards CO2.

Below is a table summarizing the expected electrochemical behavior based on related compounds:

Electrochemical Process Expected Behavior of this compound Supporting Evidence from Analogous Systems
Oxidation The trimethyl substitution is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted quinoline.Methyl groups are known to facilitate the oxidation of quinoline derivatives. mdpi.comnih.gov
Reduction The 4-chloro substituent is the primary site for reduction, leading to the cleavage of the C-Cl bond.Chloro-substituted aromatic compounds are known to undergo reductive dehalogenation.
Electrochemical Carboxylation Potentially feasible via reductive cleavage of the C-Cl bond followed by reaction with CO2 to yield 2,7,8-trimethylquinoline-4-carboxylic acid.General principle of electrochemical carboxylation of aryl halides.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Chlorine Substitution at C-4 on Biological Activity

The presence of a chlorine atom on an aromatic ring can significantly modulate a molecule's biological activity. eurochlor.org Its influence stems from a combination of steric, electronic, and physicochemical effects, such as increased lipophilicity, which can enhance membrane permeability and partitioning into the lipophilic domains of proteins. researchgate.net However, the effect of chlorination is highly position-dependent and must be determined empirically, as it can improve, diminish, or abolish biological activity. eurochlor.orgresearchgate.net

In the context of the quinoline (B57606) scaffold, chlorine substitution has been extensively studied. For instance, the 7-chloro group is a well-known feature of potent 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885), where it is thought to enhance activity, although the 4-aminoquinoline moiety remains the primary pharmacophore. nih.gov

For 4-Chloro-2,7,8-trimethylquinoline, the chlorine is at the C-4 position. This position is highly susceptible to nucleophilic substitution, making the 4-chloro group a crucial synthetic handle. mdpi.com Researchers can leverage the reactivity of the C-4 chlorine to introduce a wide variety of functional groups, including amino, thio, and azido (B1232118) moieties, thereby generating libraries of new 4-substituted quinoline derivatives for biological screening. mdpi.com For example, 4-chloro-8-methylquinolin-2(1H)-one has been used as a precursor to synthesize 4-sulfanyl, 4-hydrazino, and 4-amino derivatives by displacing the chloro group. mdpi.com This synthetic versatility means the primary impact of the C-4 chlorine is often as a key intermediate for creating analogues where the newly introduced substituent at C-4, rather than the chlorine itself, dictates the ultimate biological effect.

Influence of Methyl Group Placement (C-2, C-7, C-8) on Pharmacological Profiles

The placement of methyl groups on the quinoline ring introduces steric bulk and alters the electron distribution, which can profoundly affect ligand-target interactions and pharmacological outcomes.

C-2 Position: Substitution at the C-2 position is often sensitive. Studies on quinolone antibacterials have shown that the simple replacement of the C-2 hydrogen with a methyl group can be disadvantageous to activity. youtube.com Similarly, in a study of antifungal 2-methyl-8-quinolinols, the 2-methyl analogues were generally found to be less active than their non-methylated counterparts. nih.gov This suggests that the methyl group at C-2 in this compound might introduce steric hindrance that could interfere with binding to certain biological targets.

C-7 and C-8 Positions: The carbocyclic ring of the quinoline nucleus is a common site for modification. Substitution at the C-7 position is critical for the activity of many quinoline-based drugs. nih.gov While much of the research focuses on the 7-chloro group, the presence of a methyl group at this position would similarly influence the molecule's electronic and steric profile. The C-8 position is also a viable site for substitution. For example, introducing a methoxy (B1213986) group at C-8 in some quinolones improves activity against Gram-positive bacteria. youtube.com Furthermore, linking the N-1 and C-8 positions with a ring, such as in ofloxacin, can result in highly potent compounds, highlighting the strategic importance of this position in drug design. youtube.com

The specific combination of methyl groups at C-2, C-7, and C-8 in this compound creates a unique substitution pattern whose collective impact on a pharmacological profile would need to be empirically tested.

Table 1: General Influence of Methyl Group Substitution on Quinoline Activity

PositionGeneral Influence on BioactivityPotential RationaleReference
C-2Often decreases activityCan introduce steric hindrance, interfering with target binding. youtube.comnih.gov
C-7Critical for activity; substituent-dependentModulates electronic properties and can be involved in key ligand-target interactions. nih.gov
C-8Site for modification to improve propertiesCan influence activity spectrum (e.g., Gram-positive bacteria) and allows for cyclization strategies (e.g., ofloxacin). youtube.com

Rational Design Strategies for Enhanced Bioactivity

Rational design strategies are essential for transforming a lead compound like this compound into a potent and selective drug candidate. These strategies often involve knowledge of the biological target and the application of medicinal chemistry principles. benthamscience.com

Key strategies applicable to quinoline scaffolds include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design molecules that fit precisely into the binding site. For example, inhibitors of the c-Met kinase receptor have been designed to bind to the ATP-binding site and an adjacent hydrophobic pocket. nih.gov Similarly, molecular modeling has been used to design quinoline derivatives that target the VGFR tyrosine kinase binding pocket. researchgate.net

Lead Optimization via Substituent Modification: This involves systematically altering the substituents on the quinoline core to improve potency, selectivity, and pharmacokinetic properties. A common approach is to introduce groups that block metabolic weak spots. benthamscience.comresearchgate.net For instance, fluorine or t-butyl groups can be introduced to prevent unwanted oxidation. benthamscience.commanchester.ac.uk

Polypharmacology: This strategy involves designing a single molecule that can interact with multiple targets. This has been applied to norfloxacin, a quinolone antibiotic, by synthesizing derivatives with additional metal-chelating and hydrophobic pharmacophores to enable interactions with new targets beyond DNA gyrase. rsc.org

Scaffold Modification: More drastic changes can involve modifying the quinoline ring system itself. One reported strategy involved opening a ring in a lead compound and adding a 5-chloro atom to construct a new series of quinoline derivatives with antibacterial activity. nih.gov

Ligand-Target Interactions and Binding Affinity Analysis

Understanding how a ligand interacts with its target at the molecular level is fundamental to SAR. This is typically investigated using a combination of experimental and computational methods.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been used to visualize how quinoline derivatives fit into the active sites of various targets, such as the LptA protein in Gram-negative bacteria and the enzyme DNA gyrase. nih.govresearchgate.net These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, the quinoline-based inhibitor foretinib (B612053) binds to the c-Met kinase domain through interactions with specific amino acid residues in the ATP-binding site. nih.gov

Binding Affinity Prediction: Beyond just predicting the pose, computational methods aim to estimate the binding free energy, which correlates with the ligand's potency. The Linear Interaction Energy (LIE) method is one such approach that calculates binding affinity based on the electrostatic and van der Waals interaction energies between the ligand and its surroundings. nih.gov Accurate predictions often require considering the possibility that a ligand may adopt multiple binding modes within the active site. nih.gov

These analyses provide a quantitative and visual basis for understanding SAR, allowing researchers to design modifications that strengthen interactions with the desired target while weakening off-target interactions.

Comparative SAR Studies with Other Substituted Quinolines

Comparing the biological activities of systematically varied quinoline analogues provides the clearest insights into SAR. Several studies have highlighted how different substituents control the pharmacological profile.

In one study, a series of 2-substituted-4-amino-quinolines were evaluated for antifungal activity. The results showed that the nature of the substituent at the C-2 position significantly influenced the inhibitory potency against various fungal strains, with some compounds exhibiting potent and broad-spectrum activity. nih.gov

Another study focused on 7-substituted 4-aminoquinolines for antimalarial activity, comparing diaryl ether, biaryl, and alkylaryl analogues. The biaryl-containing series demonstrated consistently good potency against a chloroquine-resistant strain of P. falciparum and better selectivity over mammalian cells, indicating that a biaryl substituent at C-7 is a promising feature for overcoming drug resistance. nih.gov

A third example involves a series of 7-chloro-(4-thioalkylquinoline) derivatives evaluated for anticancer activity. This research compared sulfanyl (B85325), sulfinyl, and sulfonyl analogues, revealing that the oxidation state of the sulfur atom attached to the C-4 position was a critical determinant of cytotoxicity. The sulfonyl N-oxide derivatives were found to be significantly more potent than the corresponding sulfanyl and sulfinyl compounds. mdpi.com

These comparative studies underscore that the biological activity of a quinoline derivative is not determined by a single feature but by the collective contribution of all its substituents.

Table 2: Comparative SAR of Substituted Quinolines Against Various Targets

Quinoline SeriesTarget/ActivityKey SAR FindingReference
2-Substituted-4-amino-quinolinesAntifungalThe substituent at the C-2 position significantly impacts the potency and spectrum of antifungal activity. nih.gov
7-Substituted 4-aminoquinolines (biaryl vs. other)Antimalarial (CQ-resistant)Biaryl substituents at C-7 conferred the most potent and selective activity against resistant P. falciparum. nih.gov
7-Chloro-(4-thioalkylquinolines)AnticancerThe oxidation state of the sulfur at C-4 is critical; sulfonyl N-oxide derivatives were the most potent. mdpi.com
2-Methyl-8-quinolinolsAntifungal2-methyl analogues were generally less active than the corresponding non-methylated 8-quinolinols. nih.gov

Biological Activities and Pharmacological Mechanisms of Action

Antimicrobial and Antiparasitic Efficacy

The quinoline (B57606) scaffold, particularly with a chlorine substitution at the 7th position, has long been a cornerstone in the development of antimicrobial and antiparasitic agents. Research into 4-Chloro-2,7,8-trimethylquinoline and its analogues builds upon this legacy, exploring its potential against a range of pathogens.

Antibacterial Spectrum and Modes of Action

While specific studies on the antibacterial properties of this compound are limited, the broader class of 7-chloroquinoline (B30040) derivatives has demonstrated notable antibacterial activity. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com

Research has highlighted the efficacy of certain quinoline derivatives against challenging pathogens. For instance, some 4-aminoquinoline (B48711) derivatives have shown potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial action of these compounds is believed to stem from their ability to interfere with essential bacterial processes. Molecular docking studies suggest that quinoline derivatives may target bacterial enzymes such as LptA and Topoisomerase IV, thereby disrupting bacterial cell wall synthesis and DNA replication. nih.gov A series of novel 7-chloroquinoline derivatives displayed good activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net

Table 1: Antibacterial Activity of Selected Chloroquinoline Analogs

Compound Bacterial Strain Activity Reference
6-chlorocyclopentaquinolinamine MRSA Potent inhibition (MIC = 0.125 mM) mdpi.com
2-fluorocycloheptaquinolinamine S. pyogenes Active (MIC = 0.25 mM) mdpi.com
Quinolone hybrid 5d Multiple G+ and G- strains Broad-spectrum (MIC = 0.125–8 µg/mL) nih.gov
Compound 5 S. aureus, P. aeruginosa Good activity (Inhibition zone = 11.00 ± 0.03 mm) researchgate.net
Compound 6 E. coli Good activity (Inhibition zone = 11.00 ± 0.04 mm) researchgate.net
Compound 8 E. coli Good activity (Inhibition zone = 12.00 ± 0.00 mm) researchgate.net

Antimalarial Potential and Inhibition of Parasite Life Cycle

The 4-aminoquinoline structure is the backbone of several established antimalarial drugs, and the presence of a chlorine atom at the C7 position is often crucial for this activity. youtube.com These drugs are known to be effective against the asexual intraerythrocytic stages of the Plasmodium parasite, which are responsible for the clinical manifestations of malaria. mdpi.commalariavaccine.orgcdc.govnih.govmalwest.gr

The primary mode of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinolines are thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death. mdpi.com

Hybrid compounds incorporating the quinoline structure have been developed to enhance antimalarial efficacy. For example, quinoline-artemisinin hybrids have demonstrated significant reductions in parasitemia in animal models. mdpi.com Furthermore, quinoline derivatives have been shown to be effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. mdpi.com The structural features of the quinoline, such as substitutions on the quinoline ring, play a significant role in their antimalarial potency. youtube.comnih.gov

Antineoplastic and Cytotoxic Effects

The potential of quinoline derivatives as anticancer agents has been an active area of research. The 7-chloroquinoline scaffold, in particular, has been investigated for its ability to induce cell death and inhibit the growth of various cancer cell lines.

Induction of Apoptosis and Cell Proliferation Inhibition

Studies have shown that 7-chloroquinoline derivatives can significantly decrease the viability of cancer cells in a dose-dependent manner. nih.gov These compounds have been observed to induce apoptosis, or programmed cell death, in various cancer cell lines, including those of breast cancer and leukemia. nih.govmdpi.comul.ieresearchgate.net For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown high cytotoxic activity against triple-negative breast cancer cells, leading to a substantial percentage of cell death. nih.gov

The antiproliferative activity of these derivatives is often selective, showing more pronounced effects on cancer cells compared to non-malignant cells. mdpi.comul.ie At higher concentrations, some 7-chloro-(4-thioalkylquinoline) derivatives have been found to cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and trigger apoptosis. mdpi.comul.ie

Table 2: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives

Compound Cell Line Effect IC50 Value Reference
QTCA-1 MDA-MB-231 (Breast Cancer) Cytotoxic, Apoptosis Induction 19.91 µM (72h) nih.gov
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer) Cytotoxic 8.73 µM nih.gov
Sulfinyl/Sulfonyl Derivatives CCRF-CEM (Leukemia) Cytotoxic 0.55–2.74 µM mdpi.com

Impact on Angiogenesis and Cell Migration Disruption

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several quinoline and quinolinone derivatives have been identified as potent inhibitors of angiogenesis. nih.govnih.govresearchgate.net These compounds can suppress the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov The mechanism often involves the direct binding to and inhibition of VEGF receptor 2 (VEGFR2), which in turn blocks downstream signaling pathways crucial for angiogenesis. nih.govtandfonline.com

In addition to their anti-angiogenic properties, quinoline derivatives have been shown to disrupt cell migration. ekb.egnih.gov For example, chloroquine (B1663885) has been demonstrated to significantly suppress the migration of metastatic breast cancer cells. ekb.eg This effect is often linked to the inhibition of pathways that regulate the cellular machinery for movement.

Antioxidant and Neuroprotective Applications

Beyond their antimicrobial and anticancer activities, certain quinoline derivatives have been explored for their potential antioxidant and neuroprotective effects.

Of significant interest is the neuroprotective potential of chloroquine and its derivatives. Studies have shown that chloroquine can exert neuroprotective effects following traumatic brain injury (TBI). nih.gove-jnc.org Administration of chloroquine has been found to attenuate TBI-induced cerebral edema, as well as motor and cognitive deficits. nih.gov The proposed mechanisms for these neuroprotective actions include the suppression of neuronal autophagy and the reduction of inflammatory cytokines in the brain. nih.gov Furthermore, chloroquine derivatives are being investigated for their potential to modulate the metabolism of amyloid precursor protein, which is central to Alzheimer's disease, suggesting a therapeutic application in neurodegenerative disorders. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Chloroquine
Hydroxychloroquine
7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1, QTCA-2, QTCA-3)
7-chloro-(4-thioalkylquinoline) derivatives
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
6-chlorocyclopentaquinolinamine
2-fluorocycloheptaquinolinamine
Quinolone hybrid 5d
2,7-dichloroquinoline-3-carbonitrile
2,7-dichloroquinoline-3-carboxamide
7-chloro-2-methoxyquinoline-3-carbaldehyde
7-chloro-2-ethoxyquinoline-3-carbaldehyde
Quinoline-artemisinin hybrids
Ascorbic acid

Modulation of Oxidative Stress Pathways

Following a comprehensive review of scientific literature and databases, no specific studies were identified that investigate the modulation of oxidative stress pathways by this compound. While research exists on the antioxidant properties of other quinoline derivatives, which can involve the modulation of pathways such as the Nrf2-KEAP1 system, there is no available data to suggest that this compound has been evaluated for similar activities. nih.govnih.gov

Neuroprotection via Chaperone Activity Modulation

There is currently no scientific evidence available to indicate that this compound is involved in neuroprotection through the modulation of chaperone activity. This is a specific mechanism of action that has not been reported for this particular compound in any published research.

Anti-inflammatory and Immunomodulatory Responses

An extensive search of the scientific literature did not yield any studies concerning the anti-inflammatory or immunomodulatory responses of this compound. While various natural and synthetic compounds, including other quinoline derivatives, are known to exhibit such properties by affecting cytokine production and immune cell function, no such research has been published for this compound. nih.govmdpi.com

Other Emerging Biological Activities

No other emerging biological activities for this compound have been reported in the scientific literature. The focus of research on quinoline compounds is diverse, but this specific molecule has not been the subject of published studies detailing any novel biological effects.

In Vitro and In Vivo Pharmacological Assays and Models

Cell-Based Assays (e.g., IC50 determination)

There are no publicly available records of this compound being subjected to cell-based assays to determine parameters such as its half-maximal inhibitory concentration (IC50). Consequently, no data tables of its in vitro activity can be provided.

Animal Models for Efficacy and Safety

No studies using animal models to evaluate the efficacy or safety of this compound have been found in the available scientific literature. Therefore, no information on its in vivo effects is available.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental for confirming the molecular structure of 4-Chloro-2,7,8-trimethylquinoline by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic arrangement and connectivity within a molecule. While specific experimental NMR data for this compound is not widely available in published literature, the expected spectra can be predicted based on its structure.

A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the three methyl groups (at positions 2, 7, and 8) and the aromatic protons on the quinoline (B57606) core. The integration of these signals would correspond to the number of protons in each group (3H for each methyl group, 1H for each aromatic proton). The chemical shifts (δ) and coupling constants (J) would reveal the electronic environment and proximity of neighboring protons, respectively, helping to confirm the substitution pattern.

Table 1: Predicted NMR Data Types for this compound

Technique Information Obtained Expected Features
¹H NMR Provides information on the chemical environment and connectivity of protons. Signals for three distinct methyl groups and aromatic protons.
¹³C NMR Provides information on the carbon framework of the molecule. Signals for all 12 carbon atoms, including substituted and unsubstituted positions.

| 2D NMR (COSY, HMQC, HMBC) | Establishes detailed correlations between protons and carbons. | Cross-peaks confirming the precise location of each substituent. |

Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer further structural confirmation by identifying functional groups and determining the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: An IR spectrum reveals the vibrational frequencies of bonds within the molecule. For this compound, characteristic absorption bands would be expected for C-H stretching and bending from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations within the quinoline ring system, and the C-Cl stretching vibration. While a specific experimental spectrum for this compound is not publicly documented, data for related compounds like 4-chloroquinoline (B167314) show characteristic peaks that help identify the core structure. nih.govnist.gov

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of the molecule, providing its exact molecular weight and fragmentation pattern. The molecular weight of this compound is 205.68 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₂ClN). Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, is available for various adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 206.07311 141.5
[M+Na]⁺ 228.05505 153.7
[M+K]⁺ 244.02899 148.4
[M-H]⁻ 204.05855 145.4

Data sourced from PubChemLite. uni.lu

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. If a suitable single crystal were grown, X-ray diffraction analysis would reveal the planarity of the quinoline ring system, the orientation of the methyl groups, and how the molecules pack together in the crystal lattice. This packing is influenced by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as powerful tools to predict the structural, electronic, and interactive properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.org For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability. arabjchem.org

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is key to predicting how the molecule might interact with other chemical species. arabjchem.org

Study Tautomerism: Investigate the relative stability of any potential tautomeric forms, although significant tautomerism is not expected for this specific structure.

Studies on similar quinoline derivatives demonstrate that DFT is effective in calculating these properties and correlating them with experimental observations. nih.govarabjchem.org

Molecular Dynamics (MD) simulations and molecular docking are computational techniques used to study the behavior of a molecule over time and its potential interactions with biological targets, respectively.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over a specific period. For this compound, an MD simulation could predict its conformational flexibility and its interactions within a solvent, such as water. acs.org In studies of related quinoline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights into residue flexibility, compactness, and hydrogen bonding patterns over time. nih.govmdpi.com

Molecular Docking Studies: Molecular docking predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.govnih.gov While no specific docking studies have been published for this compound, this technique could be used to screen its potential as a ligand for various biological targets. The process involves placing the 3D structure of the quinoline derivative into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. Such studies on other chloro-substituted quinolines have been used to explore their potential as inhibitors for targets like HIV reverse transcriptase and various kinases. nih.govnih.gov

Electrochemical and Spectroelectrochemical Methods

The electrochemical behavior of quinoline derivatives is a subject of significant interest due to their wide-ranging applications in areas such as medicinal chemistry and materials science. Techniques like cyclic voltammetry are instrumental in characterizing their redox properties, providing insights into their reaction mechanisms and potential applications. The electrochemical characteristics, including reduction and oxidation potentials, are highly dependent on the nature and position of substituents on the quinoline ring.

General Research Findings for Substituted Quinolines:

Studies on various quinoline derivatives have established a strong correlation between their chemical structure and their electrochemical properties. For instance, the presence of methyl groups, which are electron-donating, generally facilitates the oxidation of the quinoline system. nih.gov Conversely, these groups tend to make the reduction potential more negative. nih.gov

Cyclic voltammetry has been employed to study the reduction potentials of numerous quinolinium salts, revealing a range from -0.43 to -1.08 V, depending on the specific sidechains and functionalities present. nih.gov This technique is crucial for understanding the feasibility and mechanism of electrochemical reactions, such as the selective C3-thiolation of quinolines, where the intermediate from the cathodic reduction is key to the transformation.

Furthermore, spectroelectrochemical methods, which combine spectroscopy with electrochemistry, allow for the in-situ characterization of electrogenerated species. For example, in the study of hydroxyquinolines, spectroelectrochemistry revealed that the oxidation process can be coupled with protonation of the heterocyclic nitrogen atom.

Expected Electrochemical Behavior of this compound:

Based on the general findings for substituted quinolines, the following can be inferred about the electrochemical behavior of this compound:

Oxidation: The three methyl groups at positions 2, 7, and 8 are expected to increase the electron density of the quinoline ring system, making it more susceptible to oxidation compared to unsubstituted quinoline.

Interactive Data Table of Related Quinolines:

Since no specific data for this compound was found, the following table presents hypothetical data based on general trends observed for substituted quinolines to illustrate how such data would be presented. This data is for illustrative purposes only and does not represent experimental values for this compound.

CompoundSubstitution PatternPeak Oxidation Potential (V vs. Ag/AgCl)Peak Reduction Potential (V vs. Ag/AgCl)
Hypothetical Quinoline A Electron-donating groups~ +1.2~ -1.5
Hypothetical Quinoline B Electron-withdrawing groups~ +1.8~ -0.8
This compound Mixed (donating & withdrawing)(Not Experimentally Determined)(Not Experimentally Determined)

Future Prospects and Research Trajectories

Development of Novel Drug Candidates Targeting Specific Diseases

The quinoline (B57606) core is a well-established pharmacophore found in numerous approved drugs, notably for the treatment of malaria. google.com The development of novel drug candidates from the 4-Chloro-2,7,8-trimethylquinoline scaffold is a promising area of research. The presence of a chlorine atom and three methyl groups on the quinoline ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Future research could focus on synthesizing a library of derivatives by modifying the substituents on the quinoline ring of this compound. These new compounds could then be screened for a wide range of biological activities, including but not limited to:

Anticancer Agents: Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms. pharmaceutical-technology.com For instance, some quinoline-based compounds act as kinase inhibitors, which are crucial in cancer treatment. nih.gov Research into 4-aroyl-6,7,8-trimethoxyquinolines has shown potent antiproliferative activity against several human cancer cell lines. nih.govnih.gov Investigating the cytotoxic effects of this compound and its derivatives against a panel of cancer cell lines could identify new lead compounds for oncology.

Antimicrobial Agents: The quinoline scaffold is central to many antibacterial and antifungal drugs. nih.gov Derivatives of 7-chloroquinoline (B30040) have been synthesized and evaluated for their antiproliferative and antifungal activities. nih.govresearchgate.net Future studies could explore the efficacy of this compound against various pathogenic bacteria and fungi, potentially leading to the discovery of new antibiotics or antifungal agents.

Antiviral Agents: Certain quinoline derivatives have been investigated for their antiviral properties. mdpi.com Given the urgent need for new antiviral therapies, screening this compound and its analogs against a range of viruses could be a valuable research endeavor.

Antimalarial Agents: The 4-aminoquinoline (B48711) structure is a key component of successful antimalarial drugs like chloroquine (B1663885). google.comuni.lu While drug resistance is a significant issue, the development of new quinoline-based hybrids and derivatives continues to be a major focus in antimalarial research. google.comnih.gov Synthesizing and testing 4-amino substituted analogs of this compound against different strains of the malaria parasite could yield novel and effective treatments.

Applications in Agrochemicals and Crop Protection

The application of quinoline derivatives extends to the field of agriculture. Certain quinoline compounds have been developed as herbicides and pesticides. For example, quinolinic acid is a precursor to a commercial herbicide. Future research could investigate the potential of this compound and its derivatives as active ingredients in new agrochemical formulations.

Studies could be designed to assess the compound's efficacy and selectivity as:

Herbicides: Evaluating the phytotoxicity of this compound against common weed species while assessing its safety for major crops.

Insecticides and Fungicides: Testing the compound's activity against agricultural pests and fungal pathogens that threaten crop yields. The structural features of this compound could be optimized to enhance its potency and spectrum of activity. Research into other quinoline derivatives has already shown promise in developing fungicides with low phytotoxicity. mdpi.com

Exploration in Materials Science and Optoelectronic Devices

Quinoline derivatives are not only biologically active but also possess interesting photophysical properties, making them candidates for applications in materials science. Their aromatic structure and the presence of a nitrogen heteroatom can lead to unique electronic and optical characteristics.

Future research trajectories in this area for this compound could include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the compound and its derivatives for use as emitters or host materials in OLEDs.

Sensors: Exploring the potential of this compound as a fluorescent or colorimetric sensor for the detection of metal ions or other analytes. The quinoline nitrogen can act as a binding site, and changes in the photophysical properties upon binding can be used for detection.

Design and Synthesis of Quinoline-Based Hybrid Molecules

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to enhance efficacy and overcome drug resistance. nih.gov The this compound scaffold can serve as a building block for the synthesis of novel hybrid molecules.

Future research could focus on designing and synthesizing hybrids by linking this compound with other biologically active moieties, such as:

Chalcones: Known for their diverse pharmacological activities. nih.gov

Pyrazolines: Heterocyclic compounds with reported antimicrobial and anticancer properties. nih.gov

Other heterocyclic systems: To create novel chemical entities with potentially synergistic or multi-target activities.

These hybrid molecules would then be evaluated for their biological activities in the therapeutic areas mentioned previously.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. youtube.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of molecules.

For this compound, AI and ML can be integrated into future research in several ways:

Virtual Screening: AI models can be trained on existing data for quinoline derivatives to screen virtual libraries of compounds based on the this compound scaffold, prioritizing those with the highest predicted activity for synthesis and testing.

De Novo Design: Generative AI models can be used to design novel quinoline derivatives with desired properties, starting from the this compound core. These models can explore a vast chemical space to propose innovative structures that might not be conceived through traditional medicinal chemistry approaches. azoai.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the structural features of this compound derivatives and their biological activity. This can guide the rational design of more potent and selective compounds.

The integration of AI and ML with experimental research holds the potential to significantly streamline the discovery and development of new drugs and materials based on the this compound scaffold.

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-Chloro-2,7,8-trimethylquinoline?

Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~550–850 cm⁻¹), while ¹H and ¹³C NMR confirm structural connectivity, such as methyl group protons (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). Mass spectrometry (MS) determines molecular weight (205.68 g/mol) and fragmentation patterns for purity assessment. X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles .

Q. What synthetic routes are available for this compound?

Common methods include:

  • Conrad-Limpach synthesis : Condensation of m-chloroaniline derivatives with β-keto esters, followed by cyclization and chlorination.
  • Decarboxylation-chlorination : Starting from ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, hydrolysis and decarboxylation yield intermediates, which are chlorinated with POCl₃ .

Q. How should researchers handle this compound safely in the lab?

The compound is acutely toxic (oral Category 3) and causes severe eye damage (Category 1). Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place. In case of exposure, rinse eyes with water for 15+ minutes and seek medical attention. Waste disposal must comply with hazardous chemical protocols .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Residual solvents (e.g., POCl₃) or chlorinated byproducts may interfere. HPLC-UV with reverse-phase C18 columns and gradient elution (acetonitrile/water) is recommended. Use ascorbic acid to quench reactive oxidants (e.g., ClO₂) that could degrade the analyte .

Advanced Research Questions

Q. How do substituent modifications at the 2-, 7-, and 8-positions influence biological activity?

Methyl groups at these positions enhance lipophilicity, potentially improving membrane permeability. Chlorine at position 4 increases electrophilicity, which may enhance interactions with biological targets (e.g., enzymes). Systematic SAR studies using analogs (e.g., 4-iodo or trifluoromethyl derivatives) can quantify these effects .

Q. What crystallographic data are available for related quinoline derivatives, and how can they guide structural studies?

The triclinic crystal system (space group P1) of 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (a structural analog) reveals bond angles (α = 82.028°, β = 89.345°) and packing interactions. Similar methods (e.g., Enraf–Nonius CAD-4 diffractometer, ω scans) can be applied to resolve the title compound’s structure .

Q. How can computational modeling predict the environmental toxicity of this compound?

Use QSAR models to estimate chronic aquatic toxicity (Category 4). Parameters like logP (~3.2, calculated) and molar refractivity inform bioaccumulation potential. Experimental validation via Daphnia magna assays is advised to confirm predictions .

Q. What enzymatic degradation pathways are plausible for this compound?

Bacterial enzymes (e.g., oxidoreductases from Comamonas testosteroni) degrade quinoline cores via hydroxylation and ring cleavage. Methyl and chloro substituents may slow degradation due to steric and electronic effects. Metabolite profiling via LC-MS/MS can identify intermediates .

Q. How does this compound interact with human metabolic enzymes like cytochrome P450?

Methyl groups may hinder CYP3A4-mediated oxidation, while the chloro substituent could act as a leaving group, forming reactive intermediates. Incubate with liver microsomes and monitor metabolites via UPLC-QTOF-MS. Compare with 4-aminobiphenyl derivatives to assess DNA adduct formation risks .

Q. What strategies optimize regioselective functionalization of the quinoline ring?

  • Directed C-H activation : Use Pd catalysts with directing groups (e.g., -COOH) to target position 3.
  • Microwave-assisted synthesis : Enhances yield in halogenation reactions (e.g., Cl → Br substitution at position 4).
  • Green protocols : Ionic liquids or ultrasound irradiation improve reaction efficiency and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,7,8-trimethylquinoline
Reactant of Route 2
4-Chloro-2,7,8-trimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.